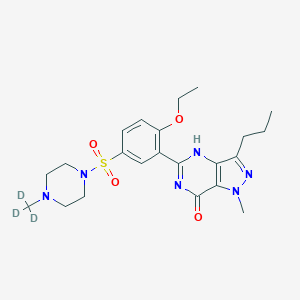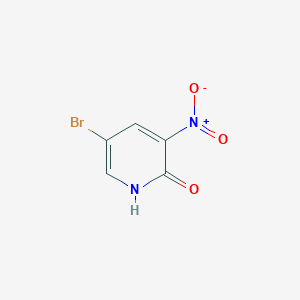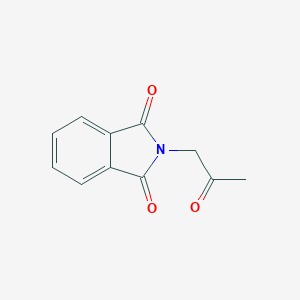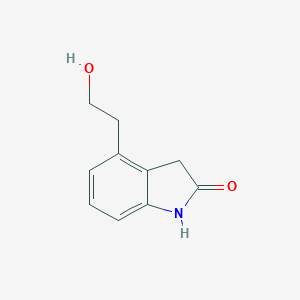
Sildenafil-d3
Overview
Description
Sildenafil-d3 is used as an internal standard for the quantification of sildenafil . Sildenafil is a potent inhibitor of phosphodiesterase 5 (PDE5) and is used to treat men who have erectile dysfunction .
Synthesis Analysis
The synthesis of Sildenafil serves as an excellent example of the demands of commercial chemistry . The evolution of sildenafil synthetic routes includes initial synthesis of sildenafil citrate, improved synthesis scheme using 2,2-ethoxy benzoyl chloride, and optimized commercial synthesis of sildenafil in terms of green chemistry .Molecular Structure Analysis
The molecular structure of sildenafil mimics that of cyclic guanosine monophosphate (cGMP) . This similarity protects cGMP from degradation because sildenafil can bind to the catalytic site to act as a competitive inhibitor of cGMP-specific PDE-5 .Chemical Reactions Analysis
Sildenafil cocrystals were prepared with co-former molecules including aspirin (acetylsalicylic acid [ASA]), fumaric acid (FMA), and benzoic acid (BZA) to improve the water solubility of sildenafil . The cocrystals were successfully prepared in the reaction of sildenafil with ASA, FMA, and BZA which use acetone or ethyl acetate as a solvent .Physical And Chemical Properties Analysis
Sildenafil is a specific inhibitor of the phosphodiesterase type 5 (PDE-5) enzyme that protects cyclic guanosine monophosphate from breakdown by PDE-5 . It is a biopharmaceutical categorization system Class II medication with low bioavailability because it is almost insoluble in water .Scientific Research Applications
Erectile Dysfunction Treatment
Sildenafil-d3: is widely known for its application in treating erectile dysfunction (ED) . It functions as a selective inhibitor of phosphodiesterase type 5 (PDE5), which is essential for regulating cyclic guanosine monophosphate (cGMP) levels. This regulation is crucial for smooth muscle relaxation and vasodilation within the penile tissue, facilitating erection .
Pulmonary Arterial Hypertension
Another significant application of Sildenafil-d3 is in the treatment of pulmonary arterial hypertension (PAH) . By inhibiting PDE5, it helps in the relaxation of blood vessel walls in the lungs, reducing the blood pressure in the pulmonary arteries and improving symptoms associated with PAH .
Cardiovascular Research
Sildenafil-d3: has been utilized in cardiovascular research due to its vasodilatory effects, which can potentially aid in the treatment of conditions like hypertension and angina pectoris. Although initially developed for these purposes, its efficacy in this area continues to be a subject of research .
Combination Therapy for Vitamin D Deficiency
Research has explored the combination of sildenafil with vitamin D3 to treat ED in patients with low serum 25-hydroxy vitamin D3. The combination therapy has shown to be more effective than sildenafil alone, suggesting a synergistic effect that could be beneficial for patients with concurrent vitamin D deficiency .
Repurposing in Oncology
The potential repurposing of Sildenafil-d3 for oncology is under investigation. Its mechanism of action involving PDE5 inhibition may have implications in cancer treatment, as PDE5 is linked to various pathologies, including cancer. This repurposing could open new avenues for therapeutic interventions .
Neurodegenerative Diseases
The role of Sildenafil-d3 in neurodegenerative diseases such as Alzheimer’s is being studied. Given the distribution of PDE5 across various organs and its involvement in cellular signaling, sildenafil could offer therapeutic benefits in conditions like Alzheimer’s disease and depression .
Safety And Hazards
properties
IUPAC Name |
5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRNXUUZRGQAQC-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649151 | |
| Record name | 5-{2-Ethoxy-5-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sildenafil-d3 | |
CAS RN |
1126745-90-1 | |
| Record name | 5-{2-Ethoxy-5-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)







